3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid
Description
This compound is a structurally complex molecule featuring a propanoic acid backbone substituted with a 3,4-dimethoxyphenyl group and a 4-(acetamidomethyl)benzenesulfonamido moiety. The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules, often associated with antioxidant, anti-inflammatory, or receptor-binding properties.
Properties
IUPAC Name |
3-[[4-(acetamidomethyl)phenyl]sulfonylamino]-3-(3,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7S/c1-13(23)21-12-14-4-7-16(8-5-14)30(26,27)22-17(11-20(24)25)15-6-9-18(28-2)19(10-15)29-3/h4-10,17,22H,11-12H2,1-3H3,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMNNUCQGFZMFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide an authoritative overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Functional Groups : The presence of methoxy groups and a sulfonamide moiety contributes to its biological properties.
- Molecular Weight : Approximately 396.47 g/mol.
Anti-Fibrotic Activity
Research indicates that compounds similar to this compound exhibit anti-fibrotic properties. Specifically, they inhibit the TGF-beta signaling pathway, which is crucial in fibrosis development .
Insecticidal Properties
A related study highlighted the larvicidal activity of compounds within the same chemical family against Aedes aegypti, a vector for several arboviruses. While specific data on this compound's activity against Aedes aegypti is limited, the structural similarities suggest potential efficacy. The study found that certain derivatives exhibited LC50 values indicative of effective larvicidal action without significant mammalian toxicity .
Cytotoxicity
In vitro studies have shown that certain derivatives do not exhibit cytotoxic effects on human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM), suggesting a favorable safety profile for further therapeutic exploration .
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of Fibroblast Activation : By targeting TGF-beta pathways.
- Disruption of Insect Neuromuscular Function : Similar to other compounds studied in larvicidal assays.
Case Study 1: Anti-Fibrotic Effects
A patent application described a series of compounds structurally related to this compound that demonstrated significant anti-fibrotic effects in preclinical models. These compounds were shown to reduce collagen deposition in fibrotic tissues, highlighting their therapeutic potential in conditions like pulmonary fibrosis .
Case Study 2: Larvicidal Activity
In a comparative study assessing various benzodioxole acids, one compound exhibited notable larvicidal activity against Aedes aegypti with an LC50 value significantly lower than established insecticides. This suggests that modifications to the benzodioxole structure could enhance insecticidal properties while maintaining safety for non-target organisms .
Summary of Biological Activity
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule:
Key Differences and Implications
Substituent Effects on Bioactivity :
- The target compound’s acetamidomethyl benzenesulfonamido group may enhance solubility and target binding compared to the furan-2-carboxamido group in , which could limit bioavailability due to furan’s metabolic instability .
- The difluoromethoxy group in increases lipophilicity, favoring blood-brain barrier penetration, whereas the target’s 3,4-dimethoxyphenyl group may favor peripheral tissue targeting .
Synthetic Utility: Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate () serves as a versatile intermediate for peptide-like drugs, whereas the target compound’s sulfonamide group requires specialized coupling reagents (e.g., EDCI in ) .
Pharmacological Applications :
- L-755,507 () demonstrates receptor-specific activity, suggesting that the target compound’s benzenesulfonamide group could be optimized for similar receptor interactions .
Research Findings and Data Gaps
- Bioactivity Data: While and highlight the use of propanoic acid derivatives in pharmacological research, specific data on the target compound’s efficacy or toxicity are absent.
- Structural Optimization: Comparative studies with 3-[4-(difluoromethoxy)phenyl]propanoic acid () suggest that fluorinated analogs could improve metabolic stability .
Preparation Methods
Friedel-Crafts Acylation
Arylpropanoic acids are often synthesized via Friedel-Crafts acylation of dimethoxybenzene derivatives. For example:
Reduction of α,β-Unsaturated Esters
Alternative routes involve the reduction of α,β-unsaturated esters derived from cinnamic acid analogs:
-
Reagents : Methyl 3-(3,4-dimethoxyphenyl)acrylate, hydrogen gas, Pd/C catalyst.
-
Conditions : Ethanol solvent, room temperature, 6–8 hours.
Introduction of the β-Amino Group
The critical challenge lies in introducing an amino group at the β-position of 3-(3,4-dimethoxyphenyl)propanoic acid. Two primary strategies emerge:
Michael Addition to α,β-Unsaturated Acids
Hofmann Rearrangement of β-Amides
-
Step 1 : Conversion to β-amide:
-
Reagents : Propanoic acid, thionyl chloride (to form acid chloride), followed by ammonia.
-
-
Step 2 : Hofmann degradation using Br₂/NaOH:
Synthesis of 4-(Acetamidomethyl)Benzenesulfonyl Chloride
This sulfonyl chloride is pivotal for sulfonamide formation. Its preparation involves:
Chlorosulfonation of 4-(Aminomethyl)Benzene
Acetylation of the Aminomethyl Group
Sulfonamide Coupling Reaction
The final step involves coupling the β-amino propanoic acid derivative with the sulfonyl chloride:
Reaction Conditions
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | DMF vs. THF | DMF: +15% |
| Base | DIEA vs. TEA | DIEA: +10% |
| Temperature | 25°C vs. 0°C | 25°C: +20% |
Protective Group Strategies
Carboxylic Acid Protection
Amine Protection During Sulfonylation
Analytical Characterization
Spectroscopic Data
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid?
- Methodological Answer : Synthesis typically involves sequential functionalization:
- Step 1 : Sulfonamide bond formation between 3,4-dimethoxyphenylpropanoic acid derivatives and 4-(acetamidomethyl)benzenesulfonyl chloride under basic conditions (e.g., NaHCO₃ in THF) .
- Step 2 : Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to introduce the acetamidomethyl group.
- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol/water mixtures.
- Validation : Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy peaks at δ ~3.8 ppm, sulfonamide NH at δ ~7.5 ppm) .
- Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) to verify molecular weight (C₂₀H₂₄N₂O₇S, calc. 460.13).
- IR Spectroscopy : Detect key functional groups (e.g., sulfonamide S=O stretches ~1350 cm⁻¹, carboxylic acid O-H ~2500 cm⁻¹) .
Q. What preliminary assays are used to evaluate biological activity?
- Methodological Answer : Initial screens focus on target engagement and cytotoxicity:
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination via dose-response curves) .
- Cell Viability : MTT assays in cancer or primary cell lines to assess cytotoxicity (48–72 hr exposure, EC₅₀ calculation) .
Advanced Research Questions
Q. How can computational modeling optimize target interaction studies for this compound?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER/GROMACS):
- Docking : Prioritize binding poses with sulfonamide and carboxylic acid groups forming hydrogen bonds to catalytic residues .
- Free Energy Calculations : MM-PBSA/GBSA to rank binding affinities for homologs (e.g., kinases vs. phosphatases) .
- Validation : Correlate computational predictions with SPR (surface plasmon resonance) binding constants (KD values) .
Q. How to resolve contradictions in enzyme inhibition data across different assay conditions?
- Methodological Answer : Contradictions may arise from buffer pH, co-solvents, or redox interference:
Q. What strategies improve pharmacokinetic properties for in vivo studies?
- Methodological Answer : Address poor solubility or rapid clearance:
- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability .
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify CYP450-mediated degradation hotspots .
Key Considerations
- Safety : Handle with nitrile gloves and fume hood due to potential respiratory irritation (similar to phenylpropanoic acid derivatives) .
- Data Reproducibility : Pre-equilibrate assay buffers to 37°C to minimize temperature-dependent enzyme activity fluctuations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
